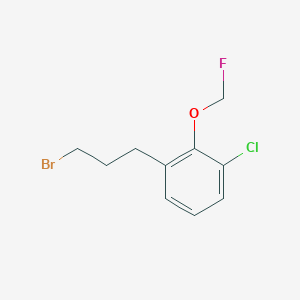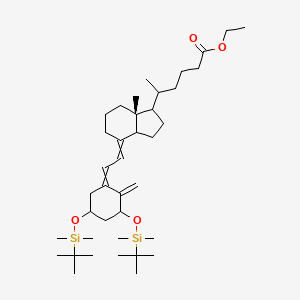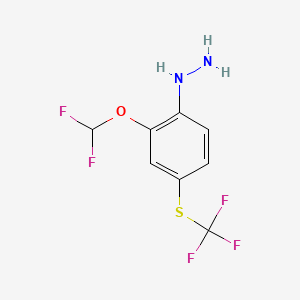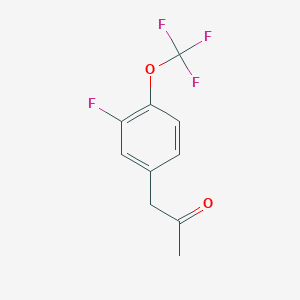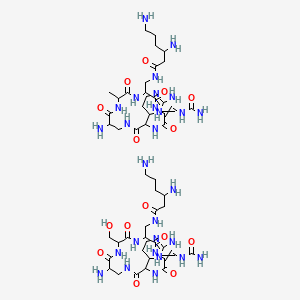
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1)H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3)H-bLys-(2)H-bLys-(4) is a complex peptide compound It is composed of multiple amino acids and derivatives, including diaminopropanoic acid, alanine, serine, and lysine, among others
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves multiple steps, each requiring specific conditions and reagents. The process typically starts with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acids using coupling reagents such as carbodiimides. The ureido groups are introduced through the reaction of amino groups with isocyanates. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring the purity and yield of the product. This may include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may yield free thiol groups.
Applications De Recherche Scientifique
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diaminopropanoic acid hydrochloride: A simpler amino acid derivative with similar functional groups.
DL-2,3-Diaminopropionic acid monohydrochloride: Another related compound with similar properties.
Uniqueness
H-DL-Dap(1)-DL-Ala-DL-Dap(2)-Dha(ureido)(ureido)-DL-Arg-(1).H-DL-Dap(3)-DL-Ser-DL-Dap(4)-Dha(ureido)(ureido)-DL-Arg-(3).H-bLys-(2).H-bLys-(4) is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Propriétés
Formule moléculaire |
C50H88N28O15 |
|---|---|
Poids moléculaire |
1321.4 g/mol |
Nom IUPAC |
3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46) |
Clé InChI |
VCOPTHOUUNAYKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
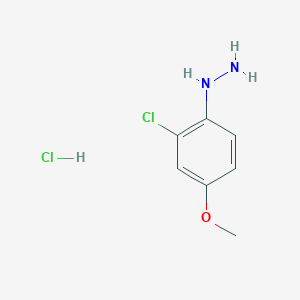
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)

![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)

